Fmoc-Argininol(Tos)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

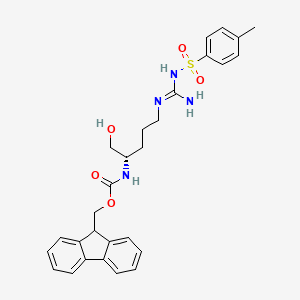

Fmoc-Argininol(Tos) is a useful research compound. Its molecular formula is C28H32N4O5S and its molecular weight is 536.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality Fmoc-Argininol(Tos) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Argininol(Tos) including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-Argininol(Tos) in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Argininol(Tos) is primarily utilized in solid-phase peptide synthesis as a protected form of arginine. The protection strategy is critical for the successful synthesis of peptides, as it prevents unwanted reactions during the coupling process. The tosyl group (Tos) serves as an effective protecting group that can be removed under mild conditions, allowing for high yields and purity of synthesized peptides.

Table 1: Comparison of Protecting Groups for Arginine

| Protecting Group | Coupling Efficiency (%) | δ-Lactam Formation (%) | Reaction Time (min) |

|---|---|---|---|

| Fmoc-Arg(Boc) | 28 | 60 | 30 |

| Fmoc-Arg(NO2) | >99 | 3 | 30 |

| Fmoc-Arg(Pbf) | >99 | 12 | 120 |

The data indicates that Fmoc-Arg(NO2)-OH exhibits superior coupling efficiency with minimal side reactions, making it a preferred choice in peptide synthesis .

Drug Development

Antitumor Activity of Arginine Derivatives

Recent studies have highlighted the potential of Fmoc-Argininol(Tos) derivatives in drug development, particularly in oncology. A notable example is the synthesis of PPD-Arg(Tos), which demonstrated enhanced pharmacokinetic properties and antitumor efficacy compared to its parent compound, protopanaxadiol (PPD).

Key Findings from Research on PPD-Arg(Tos)

- Enhanced Bioavailability : The pharmacokinetic profile showed a significant increase in Tmax and half-life (t1/2), indicating prolonged effects in vivo.

- Cytotoxicity : In vitro studies revealed that PPD-Arg(Tos) exhibited higher cytotoxicity against Huh-7 liver cancer cells than PPD and even outperformed paclitaxel, a standard chemotherapy agent.

- Induction of Apoptosis : The compound induced apoptosis in Huh-7 cells, confirming its potential as an effective antitumor agent .

Bioanalytical Applications

Use in Analytical Chemistry

Fmoc-Argininol(Tos) has also found applications in analytical chemistry, particularly in the development of sensitive bioanalytical methods. Its derivatives can be utilized for the detection and quantification of various analytes through advanced techniques such as ultra-performance liquid chromatography coupled with mass spectrometry.

Advantages of Using Fmoc-Argininol(Tos)

- Sensitivity : The incorporation of this compound enhances the sensitivity of detection methods.

- Stability : Its stable nature under various experimental conditions makes it suitable for long-term studies and applications.

Propiedades

Fórmula molecular |

C28H32N4O5S |

|---|---|

Peso molecular |

536.6 g/mol |

Nombre IUPAC |

9H-fluoren-9-ylmethyl N-[(2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-1-hydroxypentan-2-yl]carbamate |

InChI |

InChI=1S/C28H32N4O5S/c1-19-12-14-21(15-13-19)38(35,36)32-27(29)30-16-6-7-20(17-33)31-28(34)37-18-26-24-10-4-2-8-22(24)23-9-3-5-11-25(23)26/h2-5,8-15,20,26,33H,6-7,16-18H2,1H3,(H,31,34)(H3,29,30,32)/t20-/m0/s1 |

Clave InChI |

UHFSLJGOTIFBSU-FQEVSTJZSA-N |

SMILES isomérico |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N |

Secuencia |

X |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.